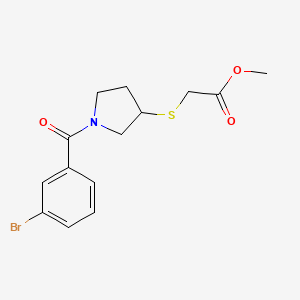
7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as GSK-3β inhibitor, is a chemical compound that has gained widespread attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various physiological and pathological processes.
Applications De Recherche Scientifique
Crystal Structure Analysis
The compound 7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and its derivatives have been extensively studied for their crystal and molecular structures. Research by Thimmegowda et al. (2008) and others have focused on the synthesis and characterization of these compounds, highlighting their crystallographic properties and the spatial arrangements of their molecular structures (Thimmegowda et al., 2008).
Synthesis and Chemical Properties
The synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones derivatives, including the specific compound , has been a subject of research, focusing on developing new methods for their synthesis. For example, Volovnenko et al. (2011) explored new synthetic pathways for these compounds, which are significant for their potential applications in various fields of chemistry and pharmacology (Volovnenko et al., 2011).
Spectroscopic and Quantum Chemical Studies
The molecular geometry and electronic properties of related compounds have been studied using spectroscopic and quantum chemical methods. For instance, Sylaja et al. (2016) conducted a comprehensive study on a similar compound, analyzing its molecular structure and electronic properties (Sylaja et al., 2016).
Polymer-Assisted Synthesis
Carreras et al. (2005) described the polymer-assisted solution-phase synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones, demonstrating the versatility and efficiency of this approach for the generation of these compounds (Carreras et al., 2005).
Electropolymerization and Electrochromic Properties
Research has also explored the electropolymerization of similar compounds and their potential applications in materials science, particularly in the development of electrochromic materials. İçli et al. (2010) studied the electrochemical polymerization of related compounds, noting their potential for creating novel materials (İçli et al., 2010).
Novel Syntheses and Potential Applications
Other studies have focused on the novel syntheses of benzoxazepine derivatives and their potential applications in various therapeutic areas. For example, research by Katritzky et al. (2001) and Narayana et al. (2006) explored new synthetic routes and the potential anticonvulsant properties of these compounds (Katritzky et al., 2001), (Narayana et al., 2006).
Propriétés
IUPAC Name |
7-chloro-4-(cyclopropylmethyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-11-3-4-12-10(5-11)7-15(6-9-1-2-9)13(16)8-17-12/h3-5,9H,1-2,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSOUKUDUPXYNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)
![(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2355862.png)




![N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2355872.png)


![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)
![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2355877.png)
![(Z)-methyl 2-(4-chloro-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355882.png)
